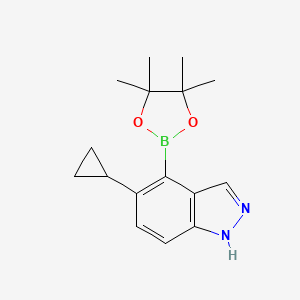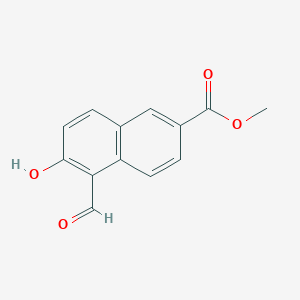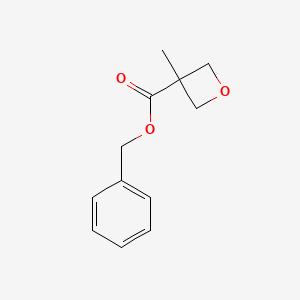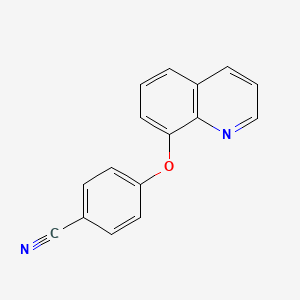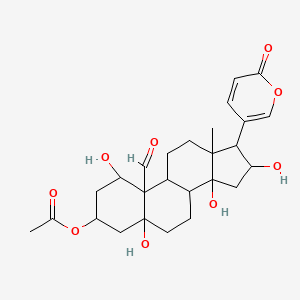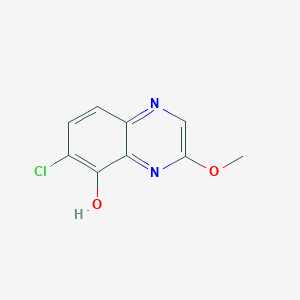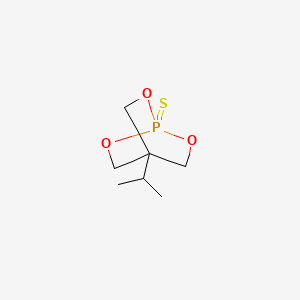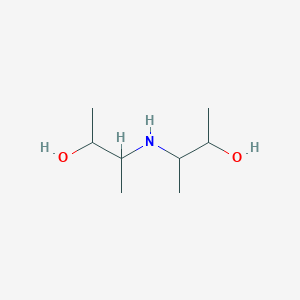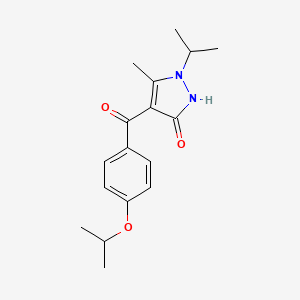
(3-Hydroxy-1-isopropyl-5-methyl-1H-pyrazol-4-yl)(4-isopropoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound with a complex structure It is characterized by the presence of an isopropoxybenzoyl group, an isopropyl group, and a pyrazolone core
Vorbereitungsmethoden
The synthesis of 4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps. One common route starts with the preparation of 4-isopropoxybenzoyl chloride, which is then reacted with appropriate reagents to form the desired pyrazolone derivative. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the process .
Analyse Chemischer Reaktionen
4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound. .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one include:
4-Isopropoxybenzoyl chloride: Used as an intermediate in the synthesis of various organic compounds.
1-(4-Isopropoxybenzoyl)pyrrolidine:
4-Isopropoxybenzoyl piperidine: Similar in structure and used in similar applications .
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one in its specific uses and properties.
Eigenschaften
Molekularformel |
C17H22N2O3 |
|---|---|
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
3-methyl-2-propan-2-yl-4-(4-propan-2-yloxybenzoyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C17H22N2O3/c1-10(2)19-12(5)15(17(21)18-19)16(20)13-6-8-14(9-7-13)22-11(3)4/h6-11H,1-5H3,(H,18,21) |
InChI-Schlüssel |
GGZYAHNUQSBIDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NN1C(C)C)C(=O)C2=CC=C(C=C2)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
![1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B13975027.png)
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)
